

Application Notes and Protocols for In Vitro Susceptibility Testing of Finafloxacin

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Compound of Interest

Compound Name: Finafloxacin hydrochloride

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Introduction

Finafloxacin is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1][2][3] This unique characteristic is in contrast to other fluoroquinolones, which typically exhibit reduced activity at a pH below neutral.[1][4] This attribute makes finafloxacin a promising agent for treating infections in acidic body sites, such as the urinary tract. In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of finafloxacin against relevant bacterial isolates. The following protocols, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure accurate and reproducible results.

Key Considerations for Finafloxacin Susceptibility Testing

The most critical factor in testing finafloxacin is the pH of the testing medium. Due to its increased potency at acidic pH, it is often necessary to perform susceptibility testing at both standard neutral pH (7.2-7.4) and an acidic pH (e.g., 5.8) to fully characterize its activity against a specific isolate.[1][4][5] Standard CLSI protocols for broth microdilution and agar dilution are the recommended methods.[6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro activity of finafloxacin against a variety of bacterial pathogens under both standard (neutral pH) and acidic conditions.

Table 1: Finafloxacin MIC50/MIC90 Data for Various Bacterial Species at Neutral and Acidic pH

Organism	pH	MIC50 (µg/mL)	MIC90 (µg/mL)
Achromobacter xylosoxidans	7.2	8	32
5.8	0.5	1	
Burkholderia cenocepacia	7.2	64	>64
5.8	4	8	
Burkholderia gladioli	7.2	1	2
5.8	<0.25	0.5	
Pseudomonas aeruginosa	7.2	8	32
5.8	1	4	
Stenotrophomonas maltophilia	7.2	4	8
5.8	0.5	1	
Burkholderia mallei	7.0	0.5	0.5
5.0	0.12	0.5	
Burkholderia pseudomallei	7.0	1	2
5.0	1	1	

Data sourced from multiple studies investigating finafloxacin's in vitro activity against respiratory pathogens and biodefense-related pathogens.[5][9]

Table 2: Quality Control (QC) Ranges for Finafloxacin

QC Strain	Method	pH	MIC Range (µg/mL)
Escherichia coli ATCC® 25922	Broth Microdilution	7.2	0.03
5.8	≤0.015		
Staphylococcus aureus ATCC® 29213	Broth Microdilution	7.2-7.4	Data not consistently available in search results
Pseudomonas aeruginosa ATCC® 27853	Broth Microdilution	7.2-7.4	Data not consistently available in search results

Note: Specific, standardized QC ranges from CLSI or EUCAST for finafloxacin are not yet widely established. The values presented are based on data from research studies.[\[2\]](#)[\[10\]](#) Laboratories should establish their own internal QC ranges based on the provided protocols.

Experimental Protocols

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of finafloxacin in a liquid medium. The protocol is adapted from CLSI document M07.[\[4\]](#)[\[7\]](#)

Materials:

- Finafloxacin powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[\[7\]](#)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile diluents (e.g., saline or broth)

- Hydrochloric acid (HCl) for pH adjustment
- pH meter
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Media Preparation:
 - Prepare CAMHB according to the manufacturer's instructions.
 - For acidic testing, adjust the pH of the broth to the desired level (e.g., 5.8) using sterile HCl prior to autoclaving. Verify the pH after autoclaving and cooling.[\[1\]](#)
 - For fastidious organisms, supplement the media as required (e.g., 2.5-5% lysed horse blood for streptococci).[\[7\]](#)[\[11\]](#)
- Finafloxacin Stock Solution Preparation:
 - Prepare a stock solution of finafloxacin in a suitable solvent as recommended by the manufacturer.
 - Perform serial two-fold dilutions to create working solutions for the desired concentration range.
- Plate Preparation:
 - Dispense 50 μL of the appropriate CAMHB (neutral or acidic) into each well of a 96-well microtiter plate.
 - Add 50 μL of the corresponding finafloxacin working solution to the wells, creating a final volume of 100 μL and achieving the target drug concentrations.
 - Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).
- Inoculum Preparation:

- From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation:
 - Add the diluted bacterial suspension to each well (except the sterility control).
 - Seal the plates to prevent evaporation.
 - Incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[11\]](#)
- Result Interpretation:
 - Following incubation, read the plates visually.
 - The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is particularly useful for testing anaerobes or for determining the MIC of multiple isolates simultaneously. The protocol is based on CLSI document M11 for anaerobes.[\[6\]](#)

Materials:

- Finafloxacin powder
- Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella agar for anaerobes)
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland

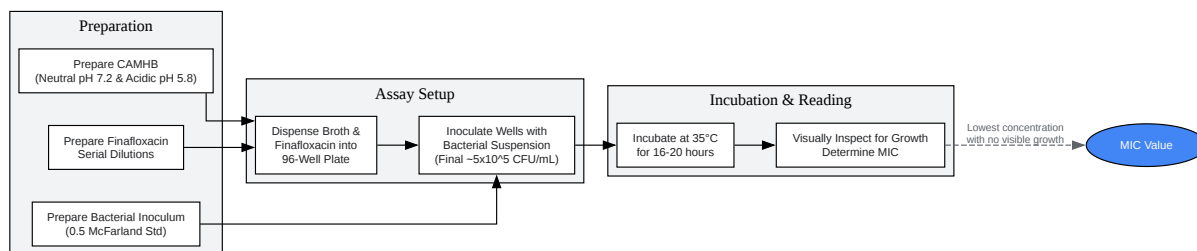
- Inoculum replicating device (e.g., Steers replicator)
- Hydrochloric acid (HCl) for pH adjustment
- Incubator (aerobic or anaerobic as required)

Procedure:

- Media Preparation:
 - Prepare MHA according to the manufacturer's instructions.
 - For acidic testing, adjust the pH of the molten agar to the desired level (e.g., 5.8) using sterile HCl before pouring the plates.[\[10\]](#)
 - Cool the agar to 45-50°C in a water bath.
- Plate Preparation:
 - Prepare serial two-fold dilutions of finafloxacin in a suitable diluent.
 - Add a defined volume of each finafloxacin dilution to a corresponding volume of molten agar to achieve the final desired concentrations.
 - Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
 - Include a drug-free control plate.
- Inoculum Preparation:
 - Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
 - This will be further diluted to achieve a final inoculum spot of approximately 10^4 CFU.
- Inoculation and Incubation:
 - Using an inoculum replicating device, spot-inoculate the prepared agar plates with each bacterial isolate.

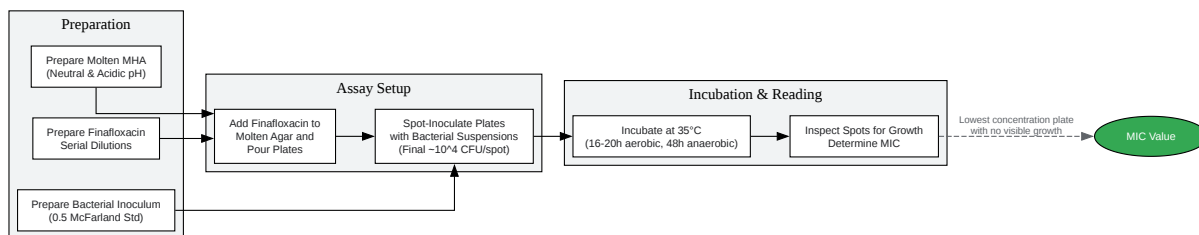
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours (for aerobes) or under appropriate anaerobic conditions for 48 hours.
- Result Interpretation:
 - The MIC is the lowest concentration of finafloxacin on the agar plate that completely inhibits visible growth, ignoring a faint haze or a single colony.

Visualizations



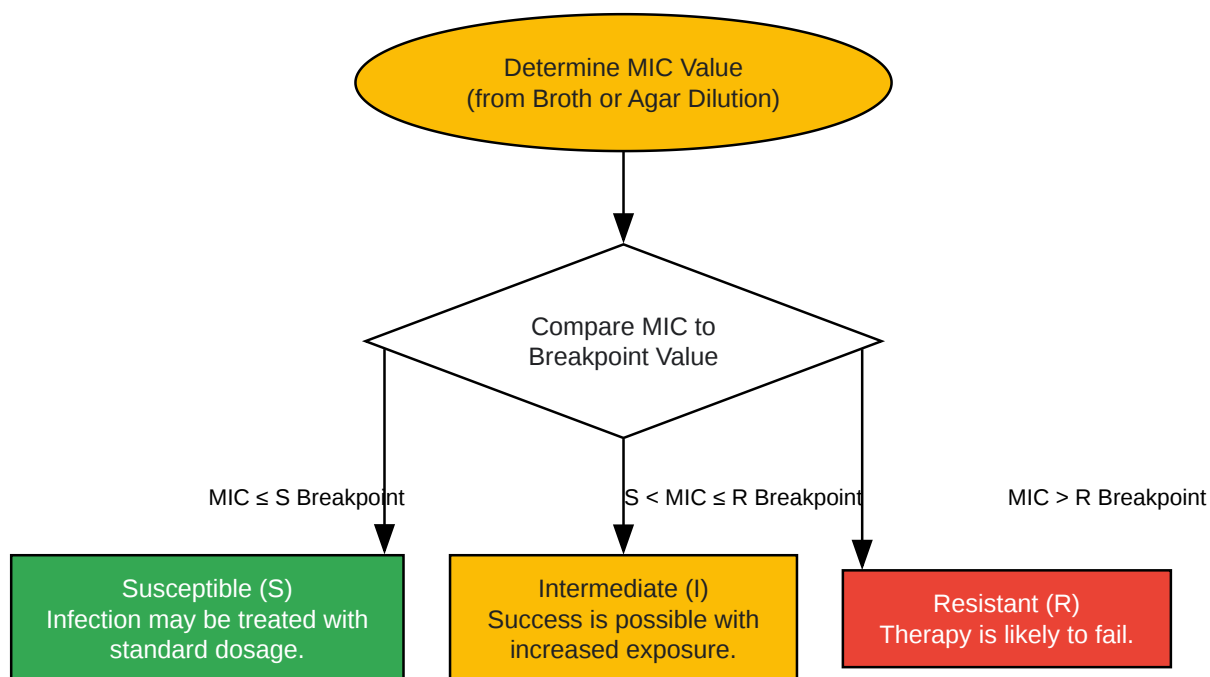
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Caption: Workflow for Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Agar Dilution Susceptibility Testing.



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Caption: Logic for Interpreting MIC Results.

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